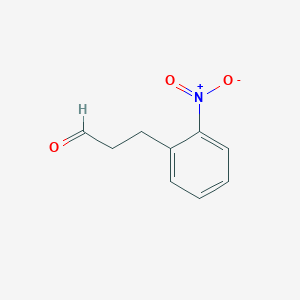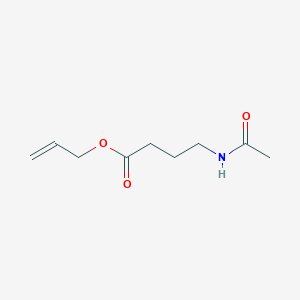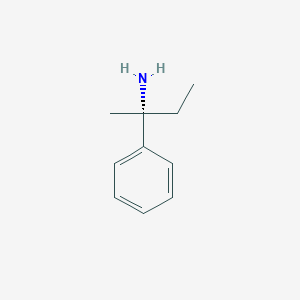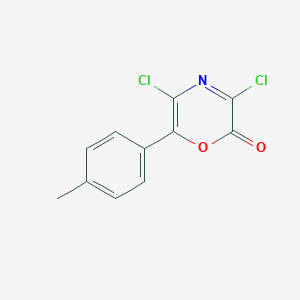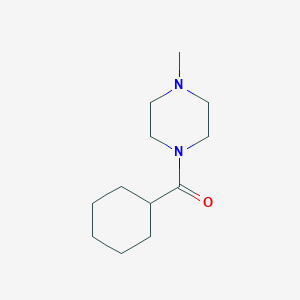
Pexantel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pexantel is a chemical compound that belongs to the class of anthelmintics, which are used to treat parasitic worm infections. It is a synthetic derivative of the natural compound pyrantel, which is also used to treat worm infections. Pexantel has been found to be effective against several species of parasitic worms, including roundworms and hookworms. The purpose of
Mecanismo De Acción
The mechanism of action of pexantel is similar to that of pyrantel. Pexantel works by paralyzing the nervous system of the parasitic worms, which leads to their expulsion from the host organism. The compound binds to the nicotinic acetylcholine receptors in the neuromuscular junction of the worms, which causes a depolarization blockade. This leads to the paralysis of the worms and their subsequent expulsion from the host organism.
Efectos Bioquímicos Y Fisiológicos
Pexantel has been found to have minimal biochemical and physiological effects in animals and humans. The compound is rapidly absorbed and metabolized in the liver, and is excreted in the urine. Pexantel has been found to have no significant effects on the liver or kidney function, and does not cause any adverse effects on the cardiovascular or respiratory systems. The compound has also been found to have no significant effects on the immune system or the reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pexantel has several advantages for lab experiments. The compound is readily available in large quantities, and is relatively inexpensive compared to other anthelmintics. Pexantel has also been found to have a broad spectrum of activity against several species of parasitic worms, which makes it a useful tool for studying worm infections. However, pexantel has some limitations for lab experiments. The compound has a short half-life, which means that it needs to be administered frequently in order to maintain effective levels in the host organism. Pexantel also has limited solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on pexantel. One area of research is the development of new formulations of pexantel that are more soluble and have a longer half-life. This would make the compound easier to administer and more effective in treating worm infections. Another area of research is the evaluation of pexantel in combination with other anthelmintics, to determine if it has synergistic effects against parasitic worms. Finally, more research is needed to evaluate the safety and efficacy of pexantel in humans, particularly in vulnerable populations such as children and pregnant women.
Métodos De Síntesis
Pexantel is synthesized by reacting pyrantel with 3-methylbutylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified and crystallized to obtain pure pexantel. The synthesis method is well-established and has been used to produce pexantel in large quantities for research purposes.
Aplicaciones Científicas De Investigación
Pexantel has been extensively studied for its efficacy against parasitic worm infections. Several in vitro and in vivo studies have been conducted to evaluate the effectiveness of pexantel against various species of worms. Pexantel has been found to be effective against roundworms and hookworms, which are common parasitic infections in humans and animals. The compound has also been tested for its safety and tolerability in animals and humans.
Propiedades
Número CAS |
10001-13-5 |
|---|---|
Nombre del producto |
Pexantel |
Fórmula molecular |
C12H22N2O |
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
cyclohexyl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H22N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
Clave InChI |
FRSIMZWJVMLPAI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2 |
SMILES canónico |
CN1CCN(CC1)C(=O)C2CCCCC2 |
Otros números CAS |
10001-13-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



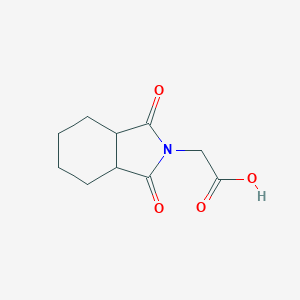
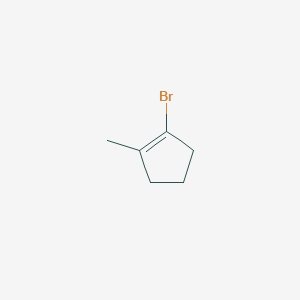
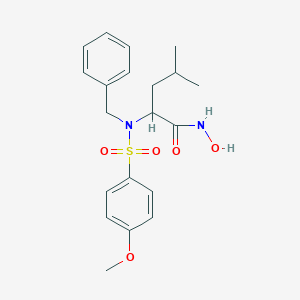
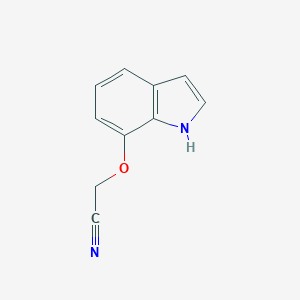
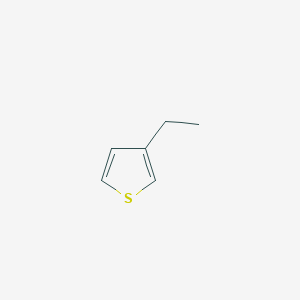
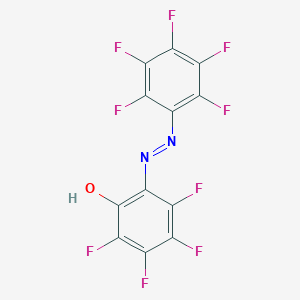
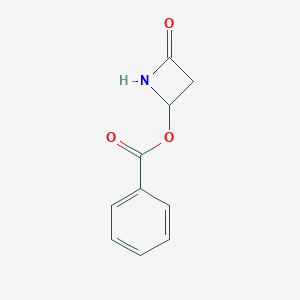
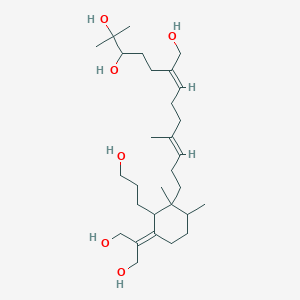
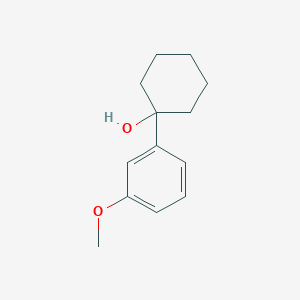
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
